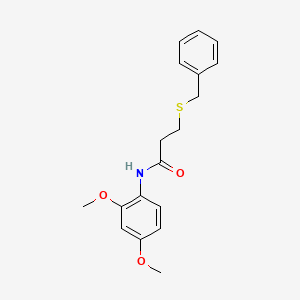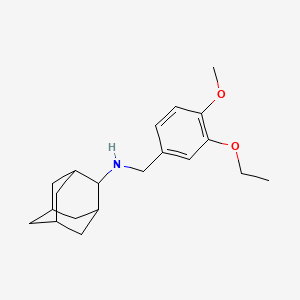![molecular formula C14H23NO2 B5837672 2,2'-[(4-isopropylbenzyl)imino]diethanol](/img/structure/B5837672.png)
2,2'-[(4-isopropylbenzyl)imino]diethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2'-[(4-isopropylbenzyl)imino]diethanol, also known as IBDE, is a chiral ligand that has gained significant attention in the field of organic synthesis due to its versatile nature. It is a bidentate ligand that can form stable complexes with transition metals, which makes it an ideal candidate for catalysis.
作用機序
The mechanism of action of 2,2'-[(4-isopropylbenzyl)imino]diethanol as a chiral ligand involves the formation of a stable complex with a transition metal. The chiral environment created by the this compound ligand around the metal center leads to the formation of chiral products. The stereochemistry of the product is determined by the orientation of the ligand around the metal center.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of this compound. However, it has been shown to be non-toxic and non-carcinogenic, making it a safe compound for use in organic synthesis. It is important to note that this compound should be handled with care and proper safety precautions should be taken when working with this compound.
実験室実験の利点と制限
One of the main advantages of 2,2'-[(4-isopropylbenzyl)imino]diethanol is its versatility as a chiral ligand. It has been shown to be an effective catalyst for a range of reactions, making it a valuable tool in organic synthesis. Additionally, this compound is relatively easy to synthesize and is available commercially. However, one limitation of this compound is its high cost compared to other chiral ligands. Additionally, the synthesis of this compound requires the use of a catalyst, which adds an additional step to the synthesis process.
将来の方向性
There are several future directions for the use of 2,2'-[(4-isopropylbenzyl)imino]diethanol in organic synthesis. One area of research is the development of new catalysts based on this compound for asymmetric catalysis. Another direction is the use of this compound in the synthesis of new chiral compounds for pharmaceutical applications. Additionally, the use of this compound in combination with other chiral ligands could lead to the development of more efficient and selective catalysts for organic synthesis.
Conclusion:
In conclusion, this compound is a versatile chiral ligand that has gained significant attention in the field of organic synthesis. Its ability to form stable complexes with transition metals has led to its use as a catalyst in a range of reactions. While there is limited research on the biochemical and physiological effects of this compound, it has been shown to be non-toxic and non-carcinogenic. The future directions for the use of this compound in organic synthesis include the development of new catalysts and the synthesis of new chiral compounds for pharmaceutical applications.
合成法
The synthesis of 2,2'-[(4-isopropylbenzyl)imino]diethanol involves the reaction of 4-isopropylbenzylamine with diethanolamine in the presence of a catalyst. The reaction takes place under mild conditions and yields high purity this compound. The synthesis of this compound is an important step in the development of efficient and selective catalysts for organic synthesis.
科学的研究の応用
2,2'-[(4-isopropylbenzyl)imino]diethanol has been widely used in organic synthesis as a chiral ligand for asymmetric catalysis. It has been shown to be an effective catalyst for a range of reactions, including asymmetric hydrogenation, allylic substitution, and cyclopropanation. The use of this compound in these reactions has led to the production of chiral compounds with high enantioselectivity. The ability of this compound to form stable complexes with transition metals has also been exploited in the development of new catalysts for organic synthesis.
特性
IUPAC Name |
2-[2-hydroxyethyl-[(4-propan-2-ylphenyl)methyl]amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2/c1-12(2)14-5-3-13(4-6-14)11-15(7-9-16)8-10-17/h3-6,12,16-17H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSLNSLKONOEONZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CN(CCO)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-ethoxyphenyl)(1-hydroxy-1,4,5,6,7,8-hexahydrocyclohepta[d]imidazol-2-yl)methanone](/img/structure/B5837598.png)

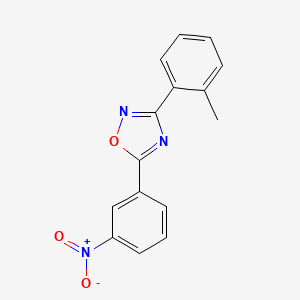
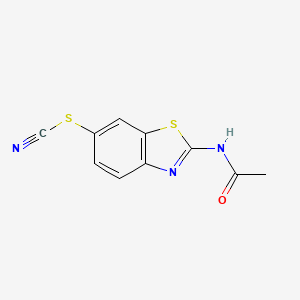

![N-(2,5-dimethylphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5837629.png)
![3-[(4-chlorophenyl)thio]-N-(4-methylbenzyl)propanamide](/img/structure/B5837638.png)
![4'-[(2,5-dimethoxybenzylidene)amino]-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5837650.png)
![N-(2-methoxy-5-methylphenyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B5837656.png)
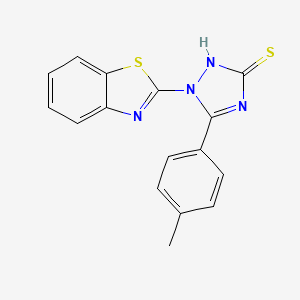
![4-chloro-1-ethyl-N-[3-(4-morpholinylmethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B5837691.png)
![4-[({4-[acetyl(methyl)amino]phenyl}amino)carbonyl]phenyl acetate](/img/structure/B5837697.png)
